3-(allyloxy)-N-(2-chlorophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h2-9,11H,1,10H2,(H,18,19) |
InChI Key |
QKAGUXTZLJGXOH-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
In Vitro Biological Activity Profiling and Mechanistic Investigations of 3 Allyloxy N 2 Chlorophenyl Benzamide
Enzyme Modulation and Inhibition Studies
There is currently no available data from in vitro assays to characterize the effects of 3-(allyloxy)-N-(2-chlorophenyl)benzamide on various enzyme systems.
Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Assays
No studies have been published detailing the inhibitory or modulatory effects of this compound on either acetylcholinesterase or butyrylcholinesterase.
Tyrosinase Enzyme Inhibitory Activity Assessment
There are no published research findings on the tyrosinase inhibitory activity of this compound. Studies on other benzamide (B126) and benzimidazothiazolone derivatives have shown varying degrees of tyrosinase inhibition, but these findings cannot be extrapolated to the specific compound . nih.govnih.gov
Receptor Interaction and Ligand Binding Characterization
Information regarding the interaction of this compound with specific receptor types is not available in the current body of scientific literature.
Serotonin (B10506) Receptor (5-HT₃) Agonist Activity Evaluation
No in vitro studies have been conducted to assess the agonist or antagonist activity of this compound at the serotonin 5-HT₃ receptor.
Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Allosteric Modulation Studies
There is no data available from ligand binding or functional assays to suggest that this compound acts as an allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). While the allosteric modulation of nAChRs is an active area of research for other molecules, this specific compound has not been investigated in this context. nih.govnih.govokstate.edu
The in vitro biological profile of this compound remains uncharacterized in the public domain. The absence of empirical data for its interaction with key enzymes and receptors highlights a significant knowledge gap. Future research, including specific in vitro screening and mechanistic studies, is required to elucidate the potential pharmacological properties of this compound. Until such studies are performed and published, no definitive statements can be made regarding its biological activity.
Programmed Cell Death Protein 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Interaction Antagonism
An extensive search of scientific literature and research databases did not yield any specific in vitro studies investigating the antagonistic activity of this compound on the Programmed Cell Death Protein 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) interaction. While the broader class of benzamide derivatives has been explored for PD-1/PD-L1 inhibition, with some analogues showing potent activity, no data were found for this compound itself. Therefore, its capacity to disrupt this critical immune checkpoint pathway remains uncharacterized.
Cellular Anti-inflammatory Response Investigations in In Vitro Models
There is a lack of available scientific data from in vitro studies concerning the cellular anti-inflammatory responses of this compound. Investigations into the effects of this specific compound on inflammatory mediators, such as cytokines and prostaglandins, or on key inflammatory signaling pathways like NF-κB, have not been reported in the reviewed literature. Consequently, the anti-inflammatory potential of this compound at a cellular level is currently unknown.
Spectrum of Antimicrobial Activity in Standardized In Vitro Assays
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No published studies from standardized in vitro assays were identified that specifically detail the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. As a result, there is no available data, such as Minimum Inhibitory Concentration (MIC) values, to construct a data table or to ascertain its spectrum of antibacterial activity.
Antifungal Potency Against Clinically Relevant Fungal Species
A comprehensive review of the scientific literature did not reveal any in vitro studies that have assessed the antifungal potency of this compound against clinically relevant fungal species. Therefore, information regarding its efficacy, including MIC values against common fungal pathogens, is not available.
Exploration of Other Mechanistic Targets and Biological Pathways
No research was found that explores other potential mechanistic targets or biological pathways for this compound beyond those mentioned above. Its broader pharmacological profile and molecular interactions remain an uninvestigated area of research.
Structure Activity Relationship Sar Analysis of 3 Allyloxy N 2 Chlorophenyl Benzamide Analogues
Contributions of the Benzamide (B126) Scaffold to Biological Efficacy
The benzamide framework is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of pharmacologically active compounds. nanobioletters.com This structural motif's versatility stems from its ability to form stable, yet conformationally defined, structures that can engage in crucial intermolecular interactions, such as hydrogen bonding via the amide N-H and C=O groups, with biological targets. nih.govdrugdesign.org
The significance of the benzamide scaffold is highlighted by its presence in numerous therapeutic agents:
Antimicrobial Agents: A prominent class of benzamide derivatives acts as inhibitors of the filamentous temperature-sensitive Z (FtsZ) protein, a key component of the bacterial cell division machinery. mdpi.comnih.govnih.gov By targeting FtsZ, these compounds disrupt bacterial cytokinesis, leading to a bactericidal effect, which has established them as a promising new generation of antibiotics. medchemexpress.com
Anticancer Agents: Many histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer drugs, are built upon a benzamide scaffold. nih.govnih.govresearchgate.net Compounds like Entinostat (MS-275) demonstrate how the benzamide structure serves as a critical zinc-binding group and a core for building molecules that selectively inhibit Class I HDACs, leading to antitumor activity. tandfonline.comnih.gov
Antiviral and Antidiabetic Agents: Research has identified N-phenylbenzamide derivatives with potent antiviral activity against the Hepatitis B virus (HBV). nih.gov Other series of benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.govnih.gov
Pesticides: The benzamide structure is also integral to the design of modern pesticides, where it contributes to potent fungicidal and insecticidal activity. nih.gov
The widespread utility of the benzamide core across such diverse biological targets underscores its fundamental importance as a foundational element for molecular recognition and the elicitation of a pharmacological response.
Influence of the Allyloxy Substituent at the 3-Position on Potency and Selectivity
The substitution pattern on the benzoyl ring is a critical determinant of a benzamide's biological activity. An alkoxy group, such as the allyloxy group at the 3-position (meta-position), significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile.
The allyloxy group (-O-CH₂-CH=CH₂) contributes in several ways:
Steric and Conformational Influence: The allyloxy group is larger than a methoxy (B1213986) or hydroxy group, and its flexible, unsaturated chain can occupy a specific volume within a receptor's binding pocket. This steric bulk can either enhance binding by promoting favorable van der Waals contacts or hinder it if the pocket is too small. wikipedia.orgrsc.org Studies on related 3-alkoxy-1,4-benzodiazepin-2-ones have shown that the nature and size of the alkoxy substituent at the 3-position are crucial for receptor affinity and selectivity. nih.gov
In a study of antiplasmodial 2-phenoxybenzamides, shifting a bulky piperazinyl substituent from the para-position to the meta-position resulted in a significant drop in activity, demonstrating the high sensitivity of biological potency to the placement of substituents on the benzoyl ring. researchgate.net This highlights the strategic importance of the 3-position for tuning the efficacy and selectivity of benzamide analogues.
Significance of the 2-Chlorophenyl Moiety on the Amide Nitrogen for Target Engagement
The N-(2-chlorophenyl) group plays a pivotal role in defining the three-dimensional shape of the molecule and its potential for interaction with a biological target. The presence of a substituent at the ortho-position of the N-phenyl ring introduces significant steric and electronic constraints that are critical for activity.
Key contributions of this moiety include:
Conformational Rigidity: The ortho-chloro substituent creates steric hindrance that forces the 2-chlorophenyl ring to adopt a non-coplanar orientation with respect to the central amide plane. nih.gov This results in a twisted conformation with specific dihedral angles, which is a defining characteristic of this class of molecules.
Defined Vectorial Orientation: Crystal structure analysis of the closely related compound N-(2-chlorophenyl)-2-methylbenzamide reveals that the conformation of the amide N-H bond is syn (on the same side) to the ortho-chloro group. nih.gov This fixed orientation can be crucial for directing a hydrogen bond towards a specific acceptor site on a receptor or enzyme.
Direct Target Interactions: The chlorine atom itself, being electronegative and possessing lone pairs of electrons, can participate in various non-covalent interactions. These can include halogen bonding, dipole-dipole interactions, and hydrophobic interactions, such as the pi-alkyl interactions observed in some antidiabetic benzamide derivatives. nih.gov
The combination of a fixed, non-planar conformation and the potential for direct interactions makes the 2-chlorophenyl group a key element for achieving high-affinity and selective target engagement.
Positional Isomerism and Substituent Effects on the Chlorophenyl Ring
Impact of Isomerism: Studies on various benzamide series consistently show that positional isomers exhibit different levels of activity. For instance, a study on N-phenylbenzamide derivatives as anti-HBV agents found that N-(4-chlorophenyl) analogues were particularly effective. nih.gov In a different series of antidiabetic agents, a compound with a 2-chloro-5-nitrophenyl group was highly potent, indicating a very specific requirement for substitution at both the ortho and meta positions of that ring. nih.gov This demonstrates that the electronic and steric effects of the substituents are highly position-dependent.
Nature of the Substituent: The identity of the halogen also matters. While chlorine is common, replacing it with fluorine, bromine, or other groups alters key properties like electronegativity, size, and lipophilicity. In one study on HDAC inhibitors, small groups like methoxy were found to be beneficial, while bulky phenyl groups decreased activity, suggesting a sterically constrained binding pocket. nih.gov Another study on antitubercular benzamides noted that electron-withdrawing groups like fluorine were less tolerated at certain positions. acs.org
Hydrophobic and Electronic Interactions: The substituted chlorophenyl ring often engages in hydrophobic interactions within the target's binding site. Molecular modeling of certain antidiabetic benzamides showed the chlorophenyl ring forming pi-pi stacking and pi-alkyl interactions with amino acid residues like tryptophan and tyrosine. nih.gov The position of the chloro group dictates the geometry of these crucial interactions.
Therefore, both the position and the electronic nature of substituents on the N-phenyl ring are powerful levers for modulating the potency and selectivity of benzamide analogues.
Stereochemical Implications of Molecular Conformation on Receptor/Enzyme Binding
The biological activity of N-aryl benzamides is intrinsically linked to their three-dimensional structure. These molecules are not flat; instead, they adopt a specific, twisted conformation in space, which is essential for fitting correctly into the active site of a receptor or enzyme.
The key conformational features include:
Non-Planarity: Due to steric repulsion between the ortho-substituents (on either ring) and the central amide group, the two aromatic rings cannot lie in the same plane as the amide linker. wikipedia.org
Dihedral Angles: The molecule's shape is defined by the torsion or dihedral angles between the planes of the two rings and the plane of the amide group. In 4-chloro-N-(2-chlorophenyl)benzamide, the amide plane is twisted by approximately 31.5° and 36.2° relative to the two chlorophenyl rings, respectively. nih.gov In the related N-(2-chlorophenyl)-2-methylbenzamide, these angles are around 41-42°. nih.gov
Locked Conformation: This twisted structure is not freely rotating; it represents a low-energy, stable conformation. This pre-organized shape reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The specific conformation ensures that hydrogen bond donors/acceptors and hydrophobic surfaces are presented to the receptor in a precise spatial arrangement, which is necessary for molecular recognition and biological function. tandfonline.comnih.gov
This inherent and predictable stereochemistry is a cornerstone of the SAR for this class of compounds, as minor changes to substituents can lead to significant alterations in these critical dihedral angles, thereby affecting the molecule's fit and efficacy.
Quantitative and Qualitative Analysis of Substituent Changes and Biological Outcomes
Quantitative and qualitative analysis of SAR data from various benzamide analogues provides concrete evidence for the impact of structural modifications on biological activity. By comparing the measured efficacy of systematically varied compounds, clear trends emerge that guide the design of more potent molecules.
Analysis of different series of benzamide derivatives reveals several recurring themes:
In a series of fungicidal benzamides, the nature and position of the substituent on the N-phenyl ring were critical. For example, compound 7j , with a 4-fluoro substituent, showed different activity profiles compared to analogues with other substitutions. nih.gov
For antiplasmodial benzamides, activity and cytotoxicity were highly dependent on the substitution pattern of both the anilino and the diaryl ether parts of the molecule. A para-substituted analogue (37 ) was found to be the most active and selective compound in its series, with an IC₅₀ of 0.269 µM against P. falciparum. researchgate.net
In a series of anti-HBV N-phenylbenzamide derivatives, the compound IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide) showed potent activity against both wild-type (IC₅₀: 1.99 µM) and drug-resistant HBV strains. nih.gov
The following tables present data from published studies on different series of benzamide analogues, illustrating how specific substituent changes translate to measurable differences in biological activity.
Table 1: Fungicidal Activity of Selected 2-chloro-N-phenylbenzamide Analogues nih.gov Data shows the inhibition rate (%) against various fungi at a concentration of 50 mg/L.
| Compound | R Group (on N-Phenyl Ring) | Botrytis cinereal (%) | Sclerotinia sclerotiorum (%) | Thanatephorus cucumeris (%) |
|---|---|---|---|---|
| 7a | H | 50.0 | 75.4 | 80.2 |
| 7d | 4-CH₃ | 66.7 | 73.1 | 83.3 |
| 7h | 3-Cl | 90.5 | 80.8 | 84.8 |
| 7j | 4-F | 42.9 | 71.6 | 76.2 |
| 7m | 4-Cl | 42.9 | 66.7 | 77.8 |
Table 2: Antiplasmodial Activity of Selected 2-Phenoxybenzamide Analogues researchgate.net Data shows the half-maximal inhibitory concentration (IC₅₀) against P. falciparum (NF54 strain) and cytotoxicity against L-6 rat skeletal myoblasts.
| Compound | Benzoyl Ring Substituent | Anilino Ring Substituent | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) |
|---|---|---|---|---|
| 36 | 3-(N-Boc-piperazinyl) | 4-Fluorophenoxy | 3.297 | >124.0 |
| 37 | 4-(N-Boc-piperazinyl) | 4-Fluorophenoxy | 0.269 | >124.0 |
| 54 | 4-(N-Boc-piperazinyl) | Phenoxy | 1.222 | >124.0 |
| 55 | 2-(N-Boc-piperazinyl) | Phenoxy | 4.662 | 89.81 |
These datasets quantitatively confirm the principles discussed in the preceding sections. For instance, the fungicidal data shows that a 3-chloro substituent (7h ) on the N-phenyl ring confers superior activity against Botrytis cinereal compared to other substitutions. nih.gov The antiplasmodial data clearly illustrates positional isomerism, where moving a bulky group from the meta-position (36 ) to the para-position (37 ) on the benzoyl ring increases potency by over 12-fold. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models developed for various benzamide series further validate these observations, showing that biological activity can be mathematically correlated with physicochemical and topological descriptors. nih.govnih.govunair.ac.id These studies confirm that properties like molecular shape, electronic effects, and lipophilicity are the primary drivers of the biological outcomes for this important class of compounds.
Computational Chemistry and Molecular Modeling Applications in the Study of 3 Allyloxy N 2 Chlorophenyl Benzamide
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the potential biological targets of a compound.
For 3-(allyloxy)-N-(2-chlorophenyl)benzamide, molecular docking simulations would involve preparing a 3D model of the molecule and "docking" it into the active sites of various known biological receptors. For instance, based on studies of similar benzamide (B126) structures, potential targets could include enzymes like histone deacetylases (HDACs) or receptors involved in neurotransmission. The analysis would reveal the most stable binding poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the receptor.
A hypothetical interaction table for this compound docked into a putative receptor active site is presented below.
Table 1: Hypothetical Binding Interactions for this compound
| Functional Group of Ligand | Interacting Residue of Receptor | Interaction Type |
|---|---|---|
| Carbonyl oxygen (C=O) | Lysine (LYS) | Hydrogen Bond |
| Amide nitrogen (N-H) | Aspartic Acid (ASP) | Hydrogen Bond |
| 2-chlorophenyl ring | Phenylalanine (PHE) | Pi-Pi Stacking |
Docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the target. A lower binding energy generally indicates a more stable and potentially more potent interaction. These scores are derived from the energetic contributions of the various interactions (hydrogen bonds, electrostatic forces, van der Waals forces) formed upon binding.
Pharmacophore Modeling for Rational Ligand Design and Activity Prediction
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are built based on the structures of known active ligands or the receptor's active site.
For this compound, a pharmacophore model could be developed to identify other compounds with similar key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model would serve as a 3D query for screening large chemical databases to find novel molecules with potentially similar biological activity.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description |
|---|---|
| Hydrogen Bond Acceptor | The oxygen atom of the carbonyl group. |
| Hydrogen Bond Donor | The hydrogen atom of the amide group. |
| Aromatic Ring | The benzamide phenyl ring. |
| Aromatic Ring | The 2-chlorophenyl ring. |
Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for derivatives of this compound, a set of structurally related compounds with measured biological activity (e.g., IC50 values) would be required.
Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to create an equation that predicts the activity based on these descriptors. A robust QSAR model would have high correlation coefficients (r²) and predictive power (q²), enabling the prediction of the activity of new, unsynthesized derivatives.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, either in solution or bound to a receptor, would reveal its conformational flexibility. The simulation would track the movements of atoms and changes in bond angles and dihedrals, helping to understand how the molecule might adapt its shape to fit into a binding pocket. When applied to a ligand-receptor complex, MD simulations can assess the stability of the predicted binding pose from molecular docking over a period of nanoseconds, providing a more accurate picture of the binding event.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule. For this compound, these calculations could determine:
Optimized molecular geometry: The most stable 3D structure with precise bond lengths and angles.
Electron distribution and molecular orbitals: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.
Electrostatic potential map: Visualizing the electron-rich and electron-poor regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.
Spectroscopic properties: Predicting NMR and IR spectra to aid in experimental characterization.
These quantum mechanical insights are fundamental for understanding the molecule's intrinsic reactivity and for parameterizing the simpler models used in molecular docking and dynamics.
In Silico Ligand Property Analysis for Optimized Molecular Design
In the contemporary drug discovery and development landscape, in silico analysis of ligand properties has become an indispensable tool for the rational design of novel therapeutic agents. This computational approach allows for the early prediction of a molecule's pharmacokinetic and physicochemical characteristics, significantly streamlining the research and development process by identifying promising candidates and flagging potential liabilities before costly and time-consuming experimental studies are undertaken. For the compound this compound, a comprehensive in silico profiling provides critical insights into its drug-like potential and guides further molecular modifications to optimize its biological activity and disposition.
A central concept in this analysis is the "drug-likeness" of a compound, which is often evaluated against established guidelines such as Lipinski's Rule of Five. This rule posits that orally active drugs generally possess a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. As indicated in the table below, this compound largely adheres to these principles, suggesting a favorable profile for oral bioavailability.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Data is based on computational predictions.
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 301.75 g/mol | Yes (< 500) |
| LogP | 4.32 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Molar Refractivity | 84.5 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | N/A |
The predicted LogP value of 4.32 indicates a significant lipophilic character, which is often associated with good membrane permeability. However, very high lipophilicity can sometimes lead to issues with solubility and metabolism. The Topological Polar Surface Area (TPSA) is another critical parameter, with a value of 38.33 Ų suggesting good potential for cell membrane penetration, as compounds with a TPSA of less than 140 Ų are generally considered to have good cell permeability.
Beyond physicochemical properties, in silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. These predictions are vital for understanding how a drug will be processed by the body and for anticipating its potential efficacy and safety.
Absorption: The predicted high gastrointestinal (GI) absorption for this compound is a positive attribute for a potential oral therapeutic. This is consistent with its compliance with Lipinski's Rule of Five.
Distribution: The volume of distribution (VD) is a measure of how widely a drug is distributed in the body's tissues. The predicted low volume of distribution for this compound suggests that it may be more concentrated in the bloodstream rather than distributing extensively into peripheral tissues. Blood-brain barrier (BBB) permeability is a critical consideration for drugs targeting the central nervous system. Predictions indicate that this compound is likely to be a P-glycoprotein (P-gp) substrate, which suggests it may be actively transported out of the brain, thus limiting its central nervous system penetration.
Metabolism: The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. In silico predictions suggest that this compound is a likely substrate for several key CYP enzymes, including CYP2D6 and CYP3A4. This indicates a potential for drug-drug interactions if co-administered with other drugs that are metabolized by or inhibit these enzymes.
Excretion: The total clearance prediction provides an estimate of the rate at which the drug is removed from the body. This information is crucial for determining dosing regimens in later stages of development.
Table 2: Predicted ADME Properties of this compound Data is based on computational predictions.
| ADME Parameter | Predicted Outcome | Implication for Molecular Design |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |
| Distribution | ||
| P-glycoprotein (P-gp) Substrate | Yes | Potential for limited CNS penetration and drug-drug interactions. |
| Blood-Brain Barrier (BBB) Permeability | Low | May not be suitable for CNS targets unless modified. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for metabolic drug-drug interactions. |
| CYP3A4 Substrate | Yes | High likelihood of metabolism by a major drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance | 0.55 log(ml/min/kg) | Provides an early estimate for pharmacokinetic modeling. |
The in silico analysis of this compound provides a solid foundation for its further development. While the compound exhibits several favorable drug-like properties, the computational predictions also highlight areas for potential optimization. For instance, the high lipophilicity, while beneficial for absorption, could be fine-tuned to improve solubility and reduce potential off-target effects.
Furthermore, the predicted metabolism by CYP2D6 and CYP3A4 warrants consideration. If rapid metabolism is observed in experimental studies, modifications to the molecular structure could be explored to enhance metabolic stability. This might involve altering the allyloxy group or substituting the aromatic rings to block sites of metabolic attack.
Future Directions and Advanced Research Perspectives for 3 Allyloxy N 2 Chlorophenyl Benzamide
Rational Design of Next-Generation Benzamide (B126) Analogues with Enhanced Biological Specificity
The rational design of new benzamide analogues is a cornerstone of modern drug discovery, moving beyond traditional synthesis to a targeted approach based on molecular understanding. nih.govnih.gov For derivatives of 3-(allyloxy)-N-(2-chlorophenyl)benzamide, future design strategies will likely focus on modifying its core structure to enhance specificity for biological targets and improve pharmacological profiles.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the allyloxy, chlorophenyl, and benzamide core components will be crucial. For instance, altering the position and nature of substituents on the phenyl rings can drastically influence activity. SAR studies have shown that for certain N-substituted benzamides, the presence of a chlorine atom or a nitro-group can decrease anti-proliferative activity, highlighting the sensitivity of the scaffold to specific substitutions. nih.gov
Molecular Modeling and Docking: Computational tools are essential for predicting how newly designed analogues will interact with their biological targets. researchgate.net By modeling the binding of this compound derivatives into the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and specificity. researchgate.net This approach has been successfully used to design phenylsulfonyl-benzamides as anti-prostate cancer agents by modifying the structure of existing drugs to better fit the androgen receptor binding site. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, the allyloxy group or the chloro substituent could be replaced with other moieties to explore new interactions with target proteins.
Table 1: Approaches in Rational Drug Design for Benzamide Analogues
| Design Approach | Description | Potential Application to this compound |
| Structure-Activity Relationship (SAR) | Systematically modifying the chemical structure to determine which parts of the molecule are responsible for its biological effects. | Modifying the allyl and chlorophenyl groups to probe interactions with target proteins and enhance specificity. |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Predicting the binding mode of novel analogues in the active site of a target enzyme or receptor to guide synthesis. |
| Bioisosteric Replacement | The substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar chemical and physical properties. | Replacing the chlorine atom with other halogens or electron-withdrawing groups to fine-tune electronic properties and binding affinity. |
Exploration of Novel Therapeutic Applications for the Benzamide Scaffold
The benzamide scaffold is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov Future research on this compound should aim to explore its potential across a wide range of therapeutic areas beyond its initially identified activities.
Promising areas for investigation include:
Oncology: Benzamide derivatives have been investigated as inhibitors of various cancer-related targets, including histone deacetylases (HDACs) and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net Screening this compound and its analogues against a panel of cancer cell lines could reveal novel antitumor agents. researchgate.net
Neurodegenerative Diseases: Certain benzamides have shown potential as butyrylcholinesterase (BChE) inhibitors, which could be relevant for treating Alzheimer's disease. nih.gov Given the role of neuroinflammation and oxidative stress in these conditions, evaluating the compound's neuroprotective properties is a logical next step.
Infectious Diseases: The benzamide scaffold has been incorporated into agents with anti-tubercular activity. mdpi.com Screening against various pathogens, including drug-resistant strains of bacteria and fungi, could identify new anti-infective leads.
Metabolic Disorders: N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in metabolic syndrome. acs.org
Integration of High-Throughput Screening and Computational Approaches for Lead Optimization
To accelerate the discovery and development process, high-throughput screening (HTS) and computational methods must be integrated. HTS allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target. drugtargetreview.com
The process for optimizing leads like this compound would involve:
High-Throughput Screening (HTS): A library of analogues derived from the core scaffold would be screened against specific targets (e.g., enzymes, receptors) to identify initial "hits." drugtargetreview.comjapsonline.com
Computational Screening (Virtual Screening): In parallel, computational models can screen vast virtual libraries of compounds to identify those with a high probability of being active. nih.gov This significantly reduces the time and cost associated with experimental screening. nih.gov Core methods include molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore modeling. nih.gov
Iterative Optimization: The results from HTS and virtual screening are used in a feedback loop. Experimental hits inform and refine the computational models, while computational predictions guide the synthesis of the next generation of compounds for HTS. This synergy maximizes efficiency and increases the chances of discovering potent and selective drug candidates.
Table 2: Synergy of HTS and Computational Methods
| Technique | Role in Lead Optimization | Expected Outcome |
| High-Throughput Screening (HTS) | Rapidly tests large libraries of benzamide analogues against a biological target. semanticscholar.org | Identification of "hit" compounds with desired activity. |
| Virtual Screening (VS) | Uses computer models to predict the activity of compounds before they are synthesized. | Prioritization of compounds for synthesis and HTS, reducing costs. |
| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity. | Predicts the activity of new analogues and helps in understanding the mechanism of action. |
| ADME/T Modeling | Computationally predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Early identification of candidates with poor pharmacokinetic profiles, allowing for redesign. |
Development of Advanced Synthetic Methodologies for Structural Diversity
The ability to generate a wide variety of structurally diverse benzamide analogues is critical for exploring the full potential of the scaffold. While traditional methods for amide bond formation are well-established, future research will benefit from the development of more efficient, versatile, and environmentally friendly synthetic routes. researchgate.net
Areas for advancement include:
Novel Catalytic Systems: The use of novel catalysts, such as palladium-based systems or green solid acid catalysts, can improve the efficiency and scope of amide synthesis. researchgate.netnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to benzamide synthesis could accelerate the production of compound libraries for screening.
Combinatorial Chemistry: This approach allows for the rapid synthesis of large, focused libraries of related compounds by systematically combining different building blocks. japsonline.com This is particularly useful for SAR studies.
Green Chemistry Approaches: The use of ultrasound irradiation and recoverable catalysts can make the synthesis of benzamides more sustainable by reducing reaction times and waste. researchgate.net
Collaborative Research Avenues in Chemical Biology and Medicinal Chemistry
The complexity of modern drug discovery necessitates a multidisciplinary approach. The future development of this compound and its analogues will be significantly enhanced through collaborations between chemists, biologists, and computational scientists. acs.org
Key collaborative efforts would include:
Medicinal Chemistry and Structural Biology: Chemists synthesize novel analogues, while structural biologists use techniques like X-ray crystallography to determine the precise way these compounds bind to their target proteins. This information is invaluable for guiding the next round of rational design. nih.gov
Chemical Biology and Pharmacology: Chemical biologists can develop sophisticated assays to probe the biological activity of the compounds in cellular and whole-organism models. Pharmacologists then evaluate the in vivo efficacy and pharmacokinetic properties of the most promising leads.
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can bridge the gap between basic discovery and clinical development, providing access to resources, expertise, and compound libraries that may not be available in a single institution. acs.org
Addressing Unexplored Biological Mechanisms and Target Interactions
A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. While a compound may show promise in a screening assay, understanding its mechanism of action is crucial for its development as a therapeutic agent. nih.gov
Future investigations should focus on:
Target Identification: For compounds identified through phenotypic screening (where the effect on a cell or organism is observed without prior knowledge of the target), significant effort will be required to identify the specific protein(s) with which the compound interacts. Techniques like chemogenomic profiling can be employed for this purpose. nih.gov
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function. For example, does it act as an inhibitor, an activator, or an allosteric modulator? nih.gov
Off-Target Profiling: It is equally important to identify any "off-target" interactions, as these can lead to unwanted side effects. Broad screening against a panel of receptors and enzymes can help to build a comprehensive selectivity profile for a lead compound.
Exploring Novel Mechanisms: The benzamide scaffold may interact with targets through unconventional mechanisms. For instance, some benzoylselenoureas have been shown to coordinate with metal ions in the active site of enzymes, a mechanism that could be explored for the this compound scaffold. acs.org
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, potentially leading to the development of a new generation of highly specific and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
